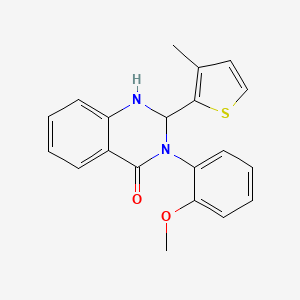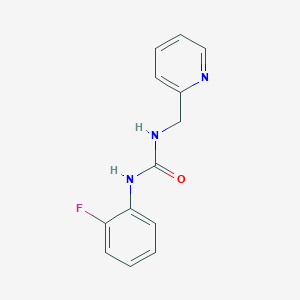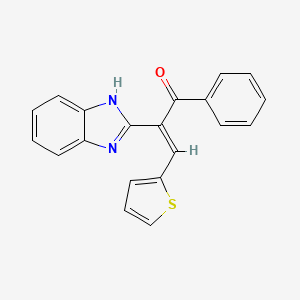
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing inflammation.
3. Antioxidant activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Anti-bacterial activity: This compound has been found to exhibit anti-bacterial activity against a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis by activating specific signaling pathways.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell proliferation: Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
3. Scavenging of free radicals: 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Inhibition of bacterial growth: This compound has been found to inhibit the growth of a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential applications in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and potency.
将来の方向性
There are several future directions for research on 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the molecular targets and signaling pathways involved in the biological activities of this compound.
3. Development of new derivatives of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone with improved bioavailability and potency.
4. Evaluation of the safety and toxicity of this compound in animal models.
5. Investigation of the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-bacterial activities. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved bioavailability and potency.
合成法
The synthesis of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride and 3-methyl-2-thiophenecarboxylic acid in the presence of a base catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it suitable for further research.
特性
IUPAC Name |
3-(2-methoxyphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-11-12-25-18(13)19-21-15-8-4-3-7-14(15)20(23)22(19)16-9-5-6-10-17(16)24-2/h3-12,19,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWJZOIYDDAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenyl)-2-(3-methyl-thiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)

![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)